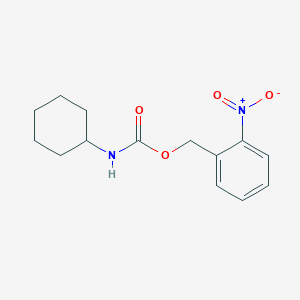

2-Nitrobenzyl cyclohexylcarbamate

概述

描述

苯甲酰辅酶A(钠盐)是芳香族化合物微生物代谢过程中的中间产物。它是辅酶A的衍生物,其中苯甲酰基连接到辅酶A分子上。 这种化合物在各种生化途径中起着至关重要的作用,特别是在有氧和无氧条件下芳香族化合物的降解过程中 .

准备方法

合成路线和反应条件: 苯甲酰辅酶A(钠盐)可以通过苯甲酸、甲苯和苯丙氨酸的厌氧代谢合成。 该过程中涉及的关键酶是苯甲酸-辅酶A连接酶,它催化苯甲酸在有氧和无氧条件下转化为苯甲酰辅酶A .

工业生产方法: 苯甲酰辅酶A(钠盐)的工业生产通常涉及微生物发酵工艺。 利用特定的细菌菌株,例如变形菌,通过苯甲酸-辅酶A连接酶的作用将苯甲酸转化为苯甲酰辅酶A .

反应类型:

氧化: 苯甲酰辅酶A可以发生氧化反应,特别是在存在氧化酶的情况下。

还原: 它也可以被特定的还原酶还原,例如苯甲酰-辅酶A还原酶。

取代: 苯甲酰基可以通过酶促反应被其他官能团取代。

常见试剂和条件:

氧化: 氧化酶和分子氧。

还原: 苯甲酰-辅酶A还原酶和还原剂。

取代: 促进官能团转移的各种酶。

主要生成产物:

氧化: 环氧苯甲酰辅酶A。

还原: 苯甲酰辅酶A的还原形式。

取代: 苯甲酰辅酶A的各种取代衍生物.

科学研究应用

Photolithography and Photobase Generators

In photolithography, 2-nitrobenzyl cyclohexylcarbamate serves as a photobase generator (PBG) in photoresist formulations used in semiconductor manufacturing. PBGs are crucial for generating bases upon exposure to ultraviolet (UV) light, which helps in the development of photoresist patterns on semiconductor wafers.

Key Features:

- UV Sensitivity: The compound is sensitive to UV radiation, particularly at wavelengths around 254 nm, making it suitable for deep UV (DUV) lithography processes .

- Base Generation Efficiency: Studies have shown that the quantum efficiency of cyclohexylamine photogeneration from o-nitrobenzyl-derived carbamates can range from 0.11 to 0.62, depending on the specific conditions and carbamate structure .

Organic Synthesis

This compound is also used in organic synthesis as a protecting group for amines. The nitrobenzyl group can be cleaved under UV light, releasing the amine, which is useful in the synthesis of complex molecules.

Key Applications:

- Protecting Group Chemistry: The compound is used to protect amines during synthesis, allowing for selective deprotection under UV conditions.

- Synthetic Intermediates: It serves as an intermediate in the synthesis of other compounds, leveraging its photolabile properties to control reaction pathways.

Other Potential Applications

While the primary applications are in photolithography and organic synthesis, there is potential for exploring its use in other areas, such as photoresponsive materials or drug delivery systems, due to its photolabile nature.

-

Photobase Generator in Photolithography:

- Study Context: A study on photobase generators used this compound to assess its efficiency in generating bases upon UV exposure. The compound was dissolved in acetonitrile and exposed to DUV radiation. The percent conversion was assessed by UV-Vis spectroscopy .

- Findings: The study demonstrated the compound's effectiveness as a PBG, with a conversion rate that could be fitted to a base generation curve, indicating its potential for use in photolithography.

-

Organic Synthesis Application:

- Study Context: Researchers used this compound as a protecting group in the synthesis of complex organic molecules. The photolabile nature of the compound allowed for selective deprotection under UV conditions.

- Findings: The study highlighted the versatility of the compound in protecting amines during synthesis, enabling the creation of complex molecules with controlled reaction pathways.

作用机制

苯甲酰辅酶A(钠盐)通过其在各种生化途径中作为中间体的作用发挥作用。它作为苯甲酸-辅酶A连接酶、苯甲酰-辅酶A还原酶和氧化酶等酶的底物。这些酶催化苯甲酰辅酶A转化为其他代谢物,促进芳香族化合物的降解。 分子靶标包括参与辅酶A代谢和芳香族化合物降解相关途径的酶 .

类似化合物:

乙酰辅酶A: 另一种参与众多代谢途径的辅酶A衍生物,特别是在脂肪酸的合成和氧化中。

琥珀酰辅酶A: 参与柠檬酸循环和血红素的合成。

丙二酰辅酶A: 在脂肪酸生物合成中起作用。

独特之处: 苯甲酰辅酶A(钠盐)因其在芳香族化合物降解中的特定作用而独特。 与其他辅酶A衍生物不同,它专门参与芳香族化合物的微生物代谢,使其成为研究这些途径的宝贵工具 .

相似化合物的比较

Acetyl Coenzyme A: Another coenzyme A derivative involved in numerous metabolic pathways, particularly in the synthesis and oxidation of fatty acids.

Succinyl Coenzyme A: Involved in the citric acid cycle and the synthesis of heme.

Malonyl Coenzyme A: Plays a role in fatty acid biosynthesis.

Uniqueness: Benzoyl Coenzyme A (sodium salt) is unique due to its specific role in the degradation of aromatic compounds. Unlike other coenzyme A derivatives, it is specifically involved in the microbial metabolism of aromatic compounds, making it a valuable tool for studying these pathways .

生物活性

2-Nitrobenzyl cyclohexylcarbamate (NBCC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of NBCC, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H17N3O3

- Molecular Weight : 251.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can influence various biochemical pathways. The nitro group is known to act as both a pharmacophore and a toxicophore, affecting the compound's interaction with biological targets.

Key Mechanisms:

- Nitro Group Reduction : The nitro group undergoes reduction to form reactive intermediates that can interact with nucleophilic sites on proteins, including enzymes, leading to inhibition or modification of their activity .

- Antimicrobial Activity : Nitro compounds like NBCC have shown potential antimicrobial properties by producing toxic intermediates upon reduction that bind covalently to DNA, causing cellular damage .

- Antineoplastic Properties : Preliminary studies suggest that NBCC may exhibit anticancer effects through mechanisms similar to other nitro-containing compounds, potentially involving DNA damage and apoptosis induction in cancer cells .

Biological Activity Summary

The table below summarizes various biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of NBCC against various bacterial strains. The compound demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that NBCC induces apoptosis through the activation of caspase pathways. The compound exhibited a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications aimed at improving pharmacokinetic properties have shown promising results in preclinical models.

Table: Comparison of Derivatives

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| This compound | None | Moderate antimicrobial activity |

| Methyl-2-nitrobenzyl carbamate | Methyl group addition | Enhanced anticancer activity |

| Ethyl-2-nitrobenzyl carbamate | Ethyl group addition | Improved enzyme inhibition |

属性

IUPAC Name |

(2-nitrophenyl)methyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCHQONLVUNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259994 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119137-03-0 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119137-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。